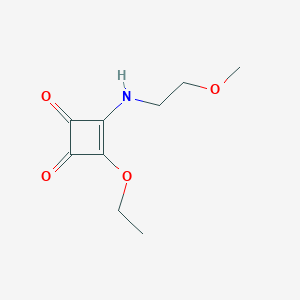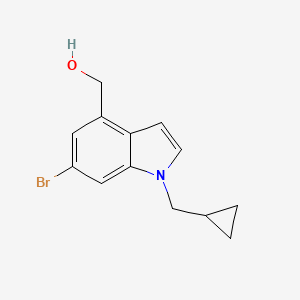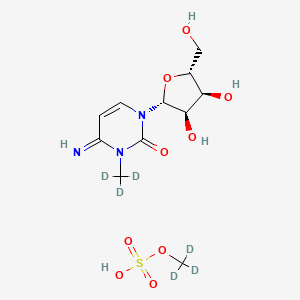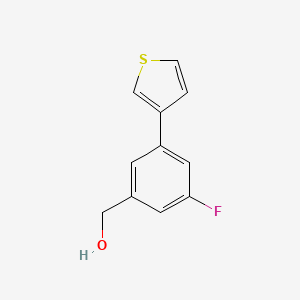![molecular formula C28H62Cl8N8 B13722059 1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride](/img/structure/B13722059.png)
1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane octahydrochloride typically involves multiple steps, starting with the preparation of the tetrazacyclotetradecane ring system. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The phenylmethyl group is then introduced through a series of substitution reactions, followed by the final quaternization step to form the octahydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane octahydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a macrocyclic ligand, it can be used in coordination chemistry to study metal-ligand interactions and develop new catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with specific properties, such as sensors or separation membranes.
Mechanism of Action
The mechanism of action of 1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane octahydrochloride involves its interaction with molecular targets through coordination bonds and other non-covalent interactions. The tetrazacyclotetradecane ring system can chelate metal ions, influencing various biochemical pathways and potentially leading to therapeutic effects. The phenylmethyl group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
1,4,8,11-tetrazacyclotetradecane: A simpler macrocyclic ligand with similar coordination properties but lacking the phenylmethyl group.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic ligand with a similar ring structure but different functional groups.
Uniqueness: 1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane octahydrochloride is unique due to the presence of both the tetrazacyclotetradecane ring system and the phenylmethyl group, which together confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H62Cl8N8 |
|---|---|
Molecular Weight |
794.5 g/mol |
IUPAC Name |
1-[[4-(1,4,7,11-tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride |
InChI |
InChI=1S/C28H54N8.8ClH/c1-9-29-14-15-30-13-4-23-36(24-20-33-10-1)26-28-7-5-27(6-8-28)25-35-21-2-11-31-16-18-34-19-17-32-12-3-22-35;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H |
InChI Key |
YVYJOZPPWIWMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCNCCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


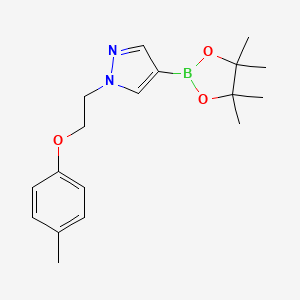
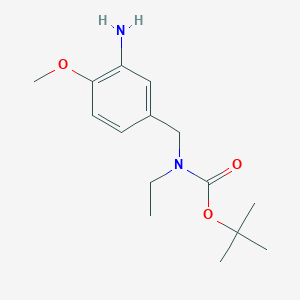
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
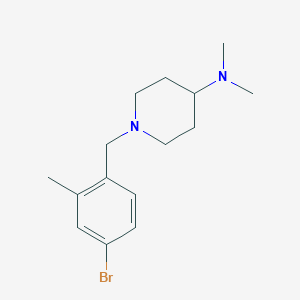
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
